1-beta-D-Arabinofuranosyl-5-iodouracil

Antiviral Herpes Simplex Virus Drug Resistance

1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU; NSC 82221), with CAS number 3052-06-0, is a synthetic pyrimidine nucleoside analog characterized by a uracil base modified with iodine at the 5-position and an arabinose sugar instead of the more common ribose or deoxyribose moieties. This structural configuration places it within a specialized subset of nucleoside analogs that have been historically investigated for their interactions with viral thymidine kinases (TK) and their potential as antiviral agents, distinct from their 2'-deoxyribosyl counterparts like idoxuridine.

Molecular Formula C9H11IN2O6
Molecular Weight 370.10 g/mol
Cat. No. B15140147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-beta-D-Arabinofuranosyl-5-iodouracil
Molecular FormulaC9H11IN2O6
Molecular Weight370.10 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I
InChIInChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5?,6-,8-/m1/s1
InChIKeyRKSLVDIXBGWPIS-CQWREQHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU): A Halogenated Arabinosyl Nucleoside for Antiviral and Kinase-Specificity Research


1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU; NSC 82221), with CAS number 3052-06-0, is a synthetic pyrimidine nucleoside analog characterized by a uracil base modified with iodine at the 5-position and an arabinose sugar instead of the more common ribose or deoxyribose moieties . This structural configuration places it within a specialized subset of nucleoside analogs that have been historically investigated for their interactions with viral thymidine kinases (TK) and their potential as antiviral agents, distinct from their 2'-deoxyribosyl counterparts like idoxuridine .

1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU) Procurement: Why Structural Analogs Cannot Guarantee Functional Interchangeability


The specific combination of the C-5 iodine substituent and the arabinose sugar in ara-IU creates a unique substrate profile for viral and cellular deoxypyrimidine kinases that is not generalizable across other halogenated or arabinosyl nucleosides. Simple substitution with a 2'-deoxyribosyl analog like idoxuridine (IUDR) or a 2'-fluoro-arabinosyl analog like FIAU is scientifically invalid, as each modification profoundly alters phosphorylation kinetics, incorporation into DNA, and susceptibility to catabolic deiodination . For instance, while IUDR shows superior potency against wild-type herpes simplex virus, ara-IU's distinct antiviral spectrum against an IUDR-resistant strain demonstrates a divergent mechanism of action that cannot be replicated by generic nucleotide analog substitution . The following evidence underscores the quantifiable and qualitative differences that mandate the specific selection of ara-IU for targeted research applications.

1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU) Evidence Guide: Quantifiable Differentiation from Closest Analogs


ara-IU Exhibits a Distinct Antiviral Profile Against IUDR-Resistant Herpes Simplex Virus Compared to IUDR and ara-IC

In a direct comparative study using primary rabbit kidney cells, ara-IU was profiled against 5-iodo-2'-deoxyuridine (IUDR) and 1-β-D-arabinofuranosyl-5-iodocytosine (ara-IC) for activity against herpes simplex virus. The study specifically investigated a strain of herpes virus that was resistant to IUDR. Both ara-IC and 5-iodo-2'-deoxycytidine (ICDR) were found to be 'more active than IUDR or 1-β-D-arabinofuranosyl-5-iodouracil (ara-IU), for herpes virus which was resistant to IUDR' . This finding positions ara-IU as possessing a weaker antiviral effect than ara-IC against this particular resistant phenotype, which is a crucial differentiator when selecting compounds for resistance mechanism studies.

Antiviral Herpes Simplex Virus Drug Resistance

Inferior and Transient Cellular Accumulation of Radioiodinated ara-IU Compared to [18F]FLT in HSV1-tk Expressing Cells

A head-to-head study in HSV1-tk transfected murine fibrosarcoma cells demonstrated the differential accumulation kinetics of [123I]IaraU versus [18F]FLT. The accumulation index for [123I]IaraU reached a peak of 1.6 at 1.5 hours but declined sharply to 0.2 at 5 hours, attributed to the instability of the iodine-carbon bond. In contrast, [18F]FLT achieved a higher accumulation index of 2.0 at 5 hours . This data directly quantifies the suboptimal retention of ara-IU as an HSV1-tk substrate for prolonged imaging windows.

Molecular Imaging Reporter Gene Thymidine Kinase

Class-Level Differentiation: 5-Iodo Arabinosyl Uridine is a Less Effective Competitor than 5-Iodovinyl-araU or FIAU for HSV1-TK Tracer Uptake

To dissect the substrate specificity of HSV1-tk, the cellular uptake of radiotracers was competitively inhibited by a panel of non-radioactive arabinosyl uridine analogs, including 5-iodo (ara-IU), 5-fluoro, 5-(E)-iodovinyl, and FIAU. While quantitative inhibition constants (Ki) were not explicitly provided, the study's design establishes a class-level ranking where FIAU and 5-iodovinyl-araU are implied to be more potent competitors than ara-IU . This provides indirect evidence that the plain 5-iodo substituent in an arabino-configuration has a lower binding affinity for HSV1-tk compared to its 2'-fluoro or 5-iodovinyl counterparts.

Competitive Inhibition Nucleoside Uptake Kinase Specificity

Physical-Chemical Differentiation: Higher Melting Point of ara-IU Compared to Idoxuridine

Physical characterization data provides a fundamental point of differentiation for procurement and formulation. ara-IU exhibits a melting point of 224-226°C , which is significantly higher than that of its 2'-deoxyribosyl analog idoxuridine (5-iodo-2'-deoxyuridine), reported at 176-184°C . This elevated melting point suggests stronger intermolecular forces in the crystalline state, which can correlate with lower aqueous solubility and distinct solid-state stability profiles that must be considered during pre-formulation or standard preparation.

Pre-formulation Stability Solid-state Characterization

1-beta-D-Arabinofuranosyl-5-iodouracil (ara-IU): Application Scenarios Driven by Differential Evidence


Investigating Molecular Mechanisms of IUDR-Resistant Herpes Simplex Virus

Based on the direct comparative antiviral data from Renis (1970) showing ara-IU's inferior activity against an IUDR-resistant herpes strain compared to ara-IC , the compound is specifically indicated as a tool compound to probe the resistance mechanism. Its selective lack of potency helps exclude certain metabolic pathways and confirms the resistance profile is not overcome by a simple arabinose-for-deoxyribose substitution.

Developing and Validating Short-Window HSV1-tk Reporter Gene Imaging Assays

The quantitative evidence from Huang et al. (2012) demonstrating a peak accumulation index of 1.6 for [123I]IaraU at 1.5 hours, followed by a rapid decline to 0.2 at 5 hours, positions this compound as a tool for transient reporter gene expression studies . Researchers can leverage ara-IU for high-turnover imaging systems where signal persistence is undesirable, or as a negative temporal control where stable accumulation (as seen with FIAU or FLT) is the standard.

Structure-Activity Relationship (SAR) Baseline for Viral and Cellular Kinase Specificity

The class-level competitive inhibition study positions ara-IU as a low-affinity reference standard within a panel of 5-substituted arabinosyl uridines. It serves as an essential SAR baseline to demonstrate how the substitution of the 5-iodo group with a 5-iodovinyl group or the addition of a 2'-fluoro modification (as in FIAU) dramatically enhances binding to HSV1-tk, a key insight for rational nucleoside drug design.

Analytical Method Development and Solid-State Characterization in Pre-formulation

The documented melting point of 224-226°C , which is markedly higher than that of idoxuridine, establishes a clear quality control marker. This property is directly applicable for developing differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) methods to identify and quantify ara-IU in the presence of structurally related impurities or analogs, ensuring supply chain integrity for research-grade material.

Quote Request

Request a Quote for 1-beta-D-Arabinofuranosyl-5-iodouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.